molecular formula C10H14FNO B13275544 2-Amino-1-(2-fluorophenyl)butan-1-ol

2-Amino-1-(2-fluorophenyl)butan-1-ol

Cat. No.: B13275544
M. Wt: 183.22 g/mol
InChI Key: PTVLWJBAUNCFLW-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H14FNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluorophenyl)butan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-fluorobenzaldehyde with 2-aminobutanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluorophenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2-fluorophenyl)butan-1-one.

    Reduction: Formation of 2-amino-1-(2-fluorophenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)butan-1-ol
  • 2-Amino-1-(2-bromophenyl)butan-1-ol
  • 2-Amino-1-(2-methylphenyl)butan-1-ol

Uniqueness

2-Amino-1-(2-fluorophenyl)butan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H14FNO/c1-2-9(12)10(13)7-5-3-4-6-8(7)11/h3-6,9-10,13H,2,12H2,1H3

InChI Key

PTVLWJBAUNCFLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1F)O)N

Origin of Product

United States

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